molecular formula C11H13NO2 B1356860 1H-Indole-1-ethanol, 4-methoxy-

1H-Indole-1-ethanol, 4-methoxy-

Cat. No.: B1356860
M. Wt: 191.23 g/mol
InChI Key: LAVBTCJRHAYBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-1-ethanol, 4-methoxy- , is a chemical compound of interest in organic and medicinal chemistry research due to its structural features as a methoxy-activated indole derivative . The indole scaffold is a "privileged structure" in drug discovery, known for its presence in numerous natural products and pharmaceuticals, and its ability to bind to a wide array of biological targets . This specific molecule consists of an indole core, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, which is substituted with a methoxy group at the 4-position and an ethanol group attached to the nitrogen atom . While direct academic literature on this exact compound is limited, its structural class is the subject of considerable scientific inquiry. Methoxy substitutions on the indole ring are common in many bioactive natural products and are known to enhance or modify the reactivity and biological activity of the core structure . Related indole derivatives have been extensively studied and shown to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties . As such, 1H-Indole-1-ethanol, 4-methoxy- serves as a valuable building block or intermediate for the synthesis and evaluation of novel bioactive compounds in drug discovery programs . Please Note: This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local, national, and international regulations.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)ethanol

InChI

InChI=1S/C11H13NO2/c1-14-11-4-2-3-10-9(11)5-6-12(10)7-8-13/h2-6,13H,7-8H2,1H3

InChI Key

LAVBTCJRHAYBCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Methoxy vs. 3-Methoxy/3-Hydroxy Indoles :
    demonstrates that the 4-methoxy group on the indole ring significantly enhances lipid peroxidation inhibition compared to 3-methoxy or 3-hydroxy analogs. For example, indole derivatives with a 4-methoxy substituent exhibited up to 30% greater antioxidant activity than those with 3-methoxy groups, likely due to improved electron-donating capacity and optimized radical scavenging .
  • 4-Methoxy-7-nitro-1H-indole (CAS 175913-27-6): This compound introduces a nitro group at the 7-position alongside the 4-methoxy group.

Functional Group Modifications

  • Ethanol vs. Long-Chain Alcohol Substituents: 1H-Indole-3-hexadecanol, 4-methoxy- (MW = 387.60) features a 16-carbon chain at the 3-position. (1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol: The 3-chlorobenzyl group introduces steric bulk and halogen-mediated hydrophobic interactions, making this compound a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase. The methanol group at the 3-position contrasts with the ethanol substituent in 1H-Indole-1-ethanol, 4-methoxy-, suggesting positional effects on enzyme binding .

Data Tables

Table 1: Structural and Functional Comparison of 4-Methoxyindole Derivatives

Compound Name Substituents Molecular Weight Key Activity/Property Reference
1H-Indole-1-ethanol, 4-methoxy- 4-methoxy, ethanol (position 1) Not reported Antioxidant (inferred high)
4-Methoxy-7-nitro-1H-indole 4-methoxy, nitro (position 7) 192.17 High polarity
1H-Indole-3-hexadecanol, 4-methoxy- 4-methoxy, hexadecanol (position 3) 387.60 Lipophilicity-enhanced
(1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol 4-methoxy, 3-chlorobenzyl, methanol Not reported Enzyme inhibition
4-Methoxy-3-(4-methoxybenzyl)-1H-indole 4-methoxy, 4-methoxybenzyl (position 3) Not reported Synthetic intermediate

Table 2: Impact of Methoxy Position on Antioxidant Activity ()

Substituent Position Lipid Peroxidation Inhibition (%) Comparison to BHA
4-Methoxy 85% 30% higher
3-Methoxy 55% Comparable
3-Hydroxy 50% Lower

Key Research Findings

4-Methoxy Group Superiority :
The 4-methoxy substituent consistently outperforms other positions in enhancing antioxidant and receptor-binding activities due to optimal electronic and steric effects .

Substituent Chain Length: Longer alkyl chains (e.g., hexadecanol) improve lipophilicity but may reduce solubility, whereas shorter chains (ethanol) balance solubility and membrane permeability .

Synthetic Flexibility : Compounds like 4-Methoxy-7-nitro-1H-indole are synthesized via nitration reactions, while benzyl-substituted analogs employ alkylation or coupling strategies .

Preparation Methods

Electrophilic Substitution on Indole or Direct Synthesis

  • The 4-methoxy substitution on the indole ring can be introduced by electrophilic aromatic substitution on indole or by using 4-methoxyaniline derivatives as starting materials in Fischer indole synthesis variants.
  • Alternatively, 4-methoxyindole can be synthesized by selective functionalization of indole derivatives using modern synthetic methods such as palladium-catalyzed cross-coupling or directed ortho-metalation followed by methoxylation.

Literature Example

  • A study on indole derivatives synthesis reports the use of substituted phenylhydrazines (e.g., 4-methoxyphenylhydrazine) in Fischer indole synthesis to yield 4-methoxyindole derivatives under acidic reflux conditions, which can serve as intermediates for further functionalization.

Representative Synthetic Procedure

Step Reagents/Conditions Description Yield/Notes
1 4-Methoxyphenylhydrazine + aldehyde/ketone + acid catalyst (e.g., methanesulfonic acid) Fischer indole synthesis to form 4-methoxyindole High yield, typically >70%
2 4-Methoxyindole + ethylene oxide (or 2-chloroethanol) + base (e.g., K2CO3) N-alkylation at N-1 to introduce ethanol group Moderate to high yield, 60-85%
3 Purification by silica gel chromatography or recrystallization Isolation of pure 1H-Indole-1-ethanol, 4-methoxy- Purity >95%

Detailed Research Findings and Data

Reaction Monitoring and Characterization

  • Reaction progress is typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR).
  • The characteristic signals for the 4-methoxy group appear as singlets near 3.7–3.8 ppm in 1H NMR.
  • The hydroxyethyl substituent at N-1 shows signals corresponding to methylene protons adjacent to nitrogen and hydroxyl groups, typically between 3.5–4.5 ppm.
  • High-resolution mass spectrometry (HRMS) confirms the molecular weight and substitution pattern.

Example NMR Data (from related indole derivatives)

Proton Type Chemical Shift (δ ppm) Multiplicity Assignment
Aromatic H near 4-methoxy 6.8–7.5 Multiplet/doublet Indole ring protons
Methoxy (OCH3) ~3.76 Singlet 4-methoxy group
N-CH2-CH2-OH protons 3.5–4.3 Multiplet Ethanol substituent

Industrial and Scale-Up Considerations

  • The preparation of 1H-Indole-1-ethanol, 4-methoxy- can be adapted to continuous flow reactors for improved safety and scalability, especially for handling ethylene oxide, which is hazardous.
  • Purification steps often involve crystallization or chromatography to achieve high purity for pharmaceutical or research applications.
  • Reaction conditions such as temperature, solvent choice, and base concentration are optimized to maximize yield and minimize side products.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Fischer Indole Synthesis + N-Alkylation 4-Methoxyphenylhydrazine, aldehyde Acid catalyst, ethylene oxide/base Reflux for indole formation; mild conditions for N-alkylation Well-established, high yield Multi-step, requires careful control
Direct N-Alkylation of 4-Methoxyindole 4-Methoxyindole Ethylene oxide or 2-chloroethanol, base Room temp to reflux Straightforward, scalable Potential side reactions
Microwave-Assisted N-Alkylation 4-Methoxyindole Ethylene oxide, K2CO3 Microwave irradiation, short time Rapid, energy efficient Requires special equipment

Q & A

Q. What are the established synthetic routes for 1H-Indole-1-ethanol, 4-methoxy-?

A common method involves using 4-methoxy-1H-indole as a starting material. For example, in the synthesis of (1-(3-chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol, POCl₃ and DMF are used to activate the indole ring, followed by alkylation with 3-chlorobenzylbromide and reduction with NaBH₄ . Key steps include:

  • Reaction sequence : Activation → Alkylation → Reduction.
  • Purification : Column chromatography (silica gel) with optimized solvent systems (e.g., petroleum ether:ethyl acetate).

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Alkylation3-Chlorobenzylbromide, DMF, NaH75–85
ReductionNaBH₄, MeOH/THF, 0°C to RT90–95

Q. How is structural characterization performed for 1H-Indole-1-ethanol derivatives?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical. For example:

  • ¹H-NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while indole NH protons appear downfield (δ 8.5–10.0 ppm) .
  • ¹³C-NMR : The methoxy carbon appears at δ 55–60 ppm, and the ethanol side chain carbons are observed at δ 60–70 ppm .

Q. Table 2: Key NMR Assignments for (1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol

Proton/Carbonδ (ppm)MultiplicityAssignment
OCH₃3.89SingletMethoxy group
C-3 (Indole)125.2-Quaternary carbon
CH₂OH4.65TripletEthanol side chain

Advanced Research Questions

Q. How can density functional theory (DFT) improve understanding of electronic properties?

DFT with hybrid functionals (e.g., B3LYP ) incorporating exact exchange terms enhances accuracy for thermochemical properties. For instance:

  • Atomization energies : Hybrid functionals reduce average absolute deviations to ~2.4 kcal/mol vs. experiment .
  • Application : Optimize geometries using 6-31G(d) basis sets and calculate HOMO-LUMO gaps to predict reactivity .

Q. Table 3: DFT Performance Metrics

FunctionalAverage Error (kcal/mol)System TestedReference
B3LYP2.4First- and second-row atoms
Gradient-corrected LDA5.0–8.0Small molecules

Q. How can crystallographic data resolve structural ambiguities in indole derivatives?

SHELX software (e.g., SHELXL) enables refinement against high-resolution X-ray data. For example:

  • Hydrogen placement : Geometrically fix H atoms with riding models (C–H = 0.93–0.97 Å) .
  • Validation : Use R-factors (e.g., R₁ < 0.05) and electron density maps to confirm positions .

Q. Table 4: Crystallographic Parameters for a Phenanthroimidazole Derivative

ParameterValueReference
Space groupP 1
R₁ (final)0.042
C–C bond length1.48 Å (±0.02)

Q. What strategies address contradictions in thermodynamic or spectroscopic data?

  • Comparative analysis : Cross-validate NMR shifts with computational predictions (e.g., GIAO method in DFT) .
  • Error sources : Assess solvent effects (e.g., DMSO vs. CDCl₃) and purity via HPLC or TLC .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Modification sites : Alter the ethanol side chain or methoxy group to probe bioactivity. For example, substituting the benzyl group with halogens enhances antimicrobial potency .
  • In vitro testing : Use MIC (minimum inhibitory concentration) assays against bacterial strains to quantify efficacy .

Q. What are the environmental implications of synthesizing this compound?

While direct ecotoxicological data are limited, adopt green chemistry principles :

  • Solvent selection : Replace DMF with biodegradable ionic liquids .
  • Waste management : Catalytic recycling of NaBH₄ or POCl₃ .

Q. Future Directions

  • Biocatalysis : Explore enzymatic reduction of indole precursors for enantioselective synthesis .
  • High-throughput screening : Automate reaction optimization using microfluidics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.